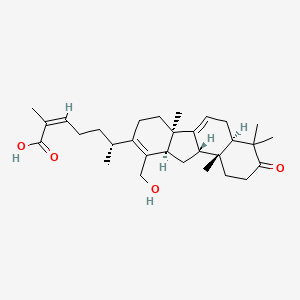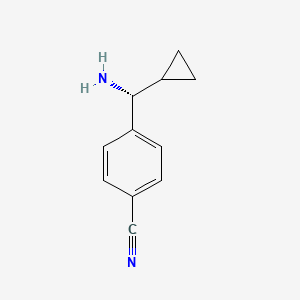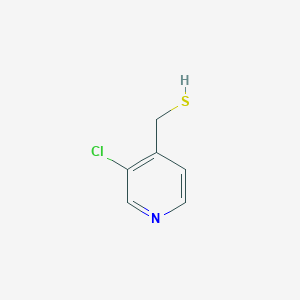
(3-Chloropyridin-4-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyridin-4-yl)methanethiol: is an organic compound with the molecular formula C₆H₆ClNS. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a methanethiol group is attached to the fourth position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropyridine with methanethiol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for (3-Chloropyridin-4-yl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chloropyridin-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative without the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium methoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Applications De Recherche Scientifique
Chemistry: (3-Chloropyridin-4-yl)methanethiol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of (3-Chloropyridin-4-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
3-Chloropyridine: An isomer with the chlorine atom at the third position but without the methanethiol group.
4-Chloropyridine: A compound with the chlorine atom at the fourth position.
3-Bromo-4-chloropyridine: A derivative with both bromine and chlorine atoms.
Uniqueness: (3-Chloropyridin-4-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6ClNS |
|---|---|
Poids moléculaire |
159.64 g/mol |
Nom IUPAC |
(3-chloropyridin-4-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 |
Clé InChI |
JKTYMHBEAIDROH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)

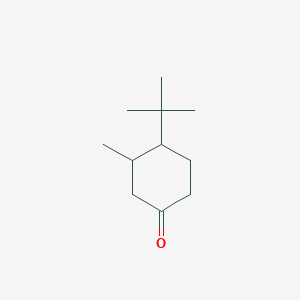
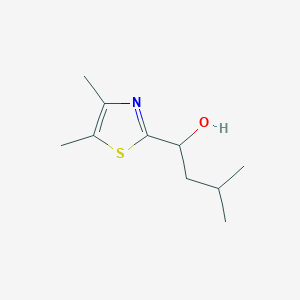
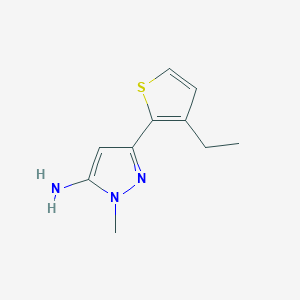

![1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073891.png)

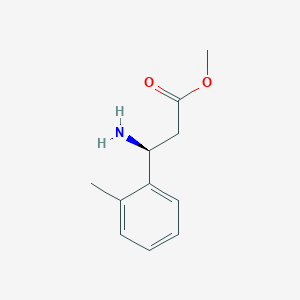
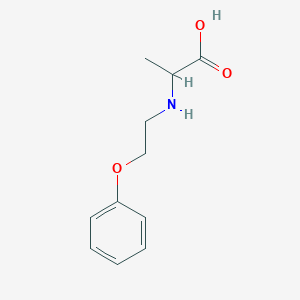
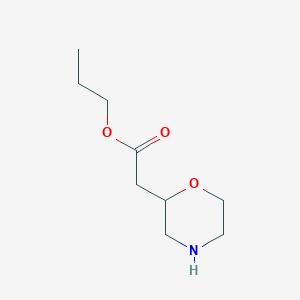
![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
